molecular formula C6H9N3O2 B1488200 2-amino-N-(3-methylisoxazol-5-yl)acetamide CAS No. 858490-24-1

2-amino-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B1488200
CAS No.: 858490-24-1
M. Wt: 155.15 g/mol
InChI Key: FLLWCSPNRMRAIM-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylisoxazol-5-yl)acetamide is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol . As an acetamide derivative featuring an isoxazole ring, it serves as a valuable building block in medicinal chemistry and pharmaceutical research. Compounds containing the acetamide moiety are known to target a variety of disease models, and similar structural motifs are frequently explored for their antimicrobial properties and enzyme inhibitory effects . For instance, research on molecular scaffolds containing acetamide and sulfonamide groups has demonstrated significant potential in developing urease inhibitors, which are relevant for treating pathological conditions linked to Helicobacter pylori infections . Furthermore, Schiff base derivatives synthesized from sulfa drugs containing a 5-methylisoxazole group have been investigated for their potent antibacterial activities and their effects as carbonic anhydrase enzyme inhibitors, highlighting the research interest in this heterocyclic system . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this chemical in the synthesis of novel derivatives, as a precursor for further chemical modification, or in biochemical screening assays.

Properties

IUPAC Name

2-amino-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3,7H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLWCSPNRMRAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

2-amino-N-(3-methylisoxazol-5-yl)acetamide exhibits notable antimicrobial properties against various bacterial and fungal strains.

Mechanism of Action :
The compound disrupts microbial cell membranes and inhibits essential metabolic pathways, leading to cell death.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest potential for developing new antimicrobial agents, especially crucial in the context of rising antibiotic resistance.

Anticancer Properties

Research indicates that this compound possesses selective cytotoxicity against certain cancer cell lines, particularly lung adenocarcinoma cells.

Case Study: Cytotoxicity in Lung Adenocarcinoma
A study evaluated the effects of this compound on A549 lung cancer cells, revealing:

  • IC₅₀ Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3.

These results highlight the compound's potential as a lead for anticancer drug development.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Derivatives have been developed as antagonists for excitatory amino acid receptors, suggesting a role in protecting neurons from excitotoxicity.

Mechanisms of Neuroprotection :

  • Receptor Modulation : Inhibition of excitatory neurotransmitter receptors reduces neuronal damage.
  • Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS), contributing to protective effects on neuronal cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Overview of 2-Amino-N-(3-methylisoxazol-5-yl)acetamide and Analogs
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
This compound Isoxazole-acetamide 3-Methylisoxazole, amino group ~155 (free base) Not explicitly detailed; hydrochloride salt available Building block for drug synthesis
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide Thiophene-acetamide 2-Chlorobenzoyl, ethyl, thiophene 322.6 Reflux with mercaptoacetic acid/ZnCl₂ Etizolam intermediate; hypnotic activity
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Linear acetamide Trifluoroethyl group ~164 Patent-protected method Enhanced lipophilicity (fluorine)
N-(3-aminoisoxazol-5-yl)acetamide Isoxazole-acetamide 3-Aminoisoxazole (no methyl group) ~155 Commercial synthesis Medicinal applications (unspecified)
Key Observations:

Core Heterocycles: The target compound and N-(3-aminoisoxazol-5-yl)acetamide share an isoxazole core, while the thiophene analog substitutes this with a sulfur-containing ring. Isoxazoles are bioisosteres for ester or amide groups, enhancing metabolic stability compared to thiophenes . The trifluoroethyl derivative lacks a heterocycle but incorporates fluorine, improving membrane permeability.

Substituent Effects: The 3-methyl group on the isoxazole ring in the target compound may enhance steric hindrance, affecting binding interactions in biological systems. The 2-chlorobenzoyl and ethyl groups in the thiophene analog contribute to its hypnotic activity by modulating receptor affinity.

Synthesis Methods: Thiophene derivatives are synthesized via reflux with mercaptoacetic acid and ZnCl₂, forming thiazolidinone intermediates . Fluorinated analogs like 2-amino-N-(2,2,2-trifluoroethyl)acetamide are prepared using proprietary methods, likely involving nucleophilic substitution .

Physicochemical and Pharmacological Properties

Solubility and Stability:
  • The hydrochloride salt form of the target compound suggests improved aqueous solubility compared to its free base.
  • The thiophene derivative exhibits intramolecular N–H···O hydrogen bonding, stabilizing its crystal lattice and enhancing solid-state stability.

Q & A

Q. What are the standard synthetic routes for 2-amino-N-(3-methylisoxazol-5-yl)acetamide?

The synthesis typically involves coupling 3-methylisoxazol-5-amine with chloroacetyl chloride under reflux conditions in the presence of a base like triethylamine. Reaction progress is monitored via TLC, followed by purification using column chromatography or recrystallization to achieve high purity (>95%) . Key steps include:

  • Amide bond formation : Reacting the amine group with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF).
  • Purification : Chromatography with silica gel or recrystallization using solvents like pet-ether.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires ¹H/¹³C NMR to verify amide and isoxazole moieties. HPLC ensures purity (>95%), while FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amide). Mass spectrometry (HRMS) validates molecular weight .

Q. What intermediates are commonly encountered during synthesis?

Key intermediates include 3-methylisoxazol-5-amine and chloroacetylated precursors. Monitoring intermediates via TLC (e.g., using ethyl acetate/hexane eluents) ensures reaction progression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Employ Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Lower temperatures (0–25°C) may reduce side reactions.
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
  • Catalyst : Triethylamine or DMAP can accelerate amide bond formation. Statistical analysis (e.g., ANOVA) identifies significant variables, reducing trial-and-error approaches .

Q. How do computational methods enhance synthesis design for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to recommend optimal conditions. For example, ICReDD’s hybrid approach combines computational screening with experimental validation to prioritize high-yield routes .

Q. How to resolve discrepancies in reported biological activity data?

Conduct comparative studies under standardized conditions (e.g., cell lines, assay protocols). Use meta-analysis to identify confounding variables (e.g., impurity profiles, solvent residues). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What strategies address purification challenges with polar byproducts?

Implement gradient elution chromatography (e.g., 10–50% ethyl acetate in hexane) to separate structurally similar impurities. Alternative methods include countercurrent chromatography or pH-selective crystallization .

Q. How to achieve regioselective functionalization of the isoxazole ring?

Use protecting groups (e.g., tert-butoxycarbonyl) to block reactive sites. Controlled reaction conditions (e.g., low temperature, slow reagent addition) minimize undesired substitutions. Post-functionalization, deprotection yields the target compound .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction?

Discrepancies often arise from:

  • Impurity profiles : Unreported byproducts skew yield calculations.
  • Scale effects : Milligram-scale reactions may underperform compared to optimized gram-scale processes.
  • Analytical methods : HPLC vs. NMR quantification can produce divergent purity estimates. Standardized reporting of reaction conditions and analytical data is critical .

Methodological Tables

Q. Table 1: Key Reaction Parameters and Optimization Strategies

ParameterOptimal RangeImpact on Yield
Temperature0–25°CReduces hydrolysis
SolventDMF/CH₃CNEnhances solubility
CatalystTriethylamineAccelerates coupling

Q. Table 2: Analytical Techniques for Characterization

TechniquePurposeCritical Data Points
¹H NMRConfirm amide/isoxazole structureδ 6.5–7.5 ppm (isoxazole H)
HPLCPurity assessmentRetention time ±0.1 min
HRMSMolecular weight validationm/z [M+H]⁺ = 184.098

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-(3-methylisoxazol-5-yl)acetamide

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